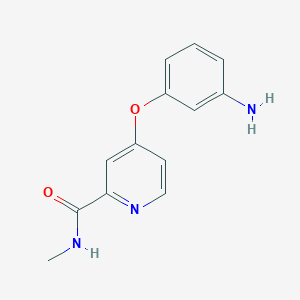

4-(3-Aminophenoxy)-N-methylpyridine-2-carboxamide

概要

説明

4-(3-Aminophenoxy)-N-methylpyridine-2-carboxamide is an organic compound with a complex structure that includes both aromatic and amide functional groups

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Aminophenoxy)-N-methylpyridine-2-carboxamide typically involves the reaction of 3-aminophenol with N-methylpyridine-2-carboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

- Solvent: Dichloromethane or tetrahydrofuran

- Temperature: Room temperature to 50°C

- Reaction time: 12-24 hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters, leading to higher purity and consistency of the final product.

化学反応の分析

Condensation with Arylisocyanates

The primary reaction involves urea bond formation through condensation with substituted phenyl isocyanates. This forms derivatives with antitumor activity .

Reaction Scheme:

Key Examples:

Conditions :

- Solvents: Tetrahydrofuran (THF), ethyl acetate, or toluene .

- Catalysts: None required; reactions proceed at 25–85°C .

- Workup: Precipitation with methanol or acetone, followed by filtration .

Nucleophilic Aromatic Substitution

The compound participates in etherification reactions during its synthesis, leveraging the nucleophilic phenoxide ion.

Salt Formation

The compound forms salts with acids, enhancing stability and solubility for pharmaceutical formulations.

Examples:

Conditions :

Enzymatic and Metabolic Reactions

In biological systems, the compound’s derivatives undergo:

- Oxidative metabolism via CYP3A4 (e.g., Sorafenib → Sorafenib N-oxide) .

- Glucuronidation by UGT1A9, forming water-soluble conjugates for excretion .

Solubility and Thermodynamic Studies

While not a reaction, solubility data in solvents like THF, ethyl acetate, and n-butanol informs reaction design .

| Solvent | Solubility (g/100 mL, 25°C) | Temperature Dependence |

|---|---|---|

| Tetrahydrofuran | 1.52 | Increases with temperature |

| Ethyl acetate | 0.87 | Moderate temperature sensitivity |

| Acetonitrile | 0.23 | Low solubility |

科学的研究の応用

4-(3-Aminophenoxy)-N-methylpyridine-2-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or activator.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers and inflammatory diseases.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

作用機序

The mechanism of action of 4-(3-Aminophenoxy)-N-methylpyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with cellular receptors, modulating signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

類似化合物との比較

Similar Compounds

- 4-(3-Aminophenoxy)phthalic acid

- Bis[4-(3-aminophenoxy)phenyl] sulfone

- 4-(3-Aminophenoxy)phthalic anhydride

Uniqueness

4-(3-Aminophenoxy)-N-methylpyridine-2-carboxamide is unique due to its combination of an aminophenoxy group with a pyridine carboxamide structure. This unique combination imparts specific chemical properties, such as enhanced stability and reactivity, making it suitable for a wide range of applications in different fields.

生物活性

4-(3-Aminophenoxy)-N-methylpyridine-2-carboxamide (CAS No. 284462-78-8) is a compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of oncology and neurology. This article reviews the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The chemical structure of this compound features a pyridine ring substituted with an amine and a carboxamide group. This structural configuration is crucial for its biological activity, particularly in modulating enzyme interactions and receptor binding.

The compound's mechanism of action is believed to involve the inhibition of specific kinases and other molecular targets involved in cancer progression and neurodegenerative diseases. For instance, it has been shown to inhibit Raf kinase, which plays a significant role in the MAPK/ERK signaling pathway associated with tumor growth .

Anticancer Activity

Recent studies have indicated that this compound exhibits notable anticancer properties. In vitro assays demonstrated its effectiveness against various cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer) cells. The compound's IC50 values were determined using the MTT assay, which measures cell viability:

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 15.0 |

| A549 | 12.5 |

These results suggest that the compound may serve as a lead candidate for further development in cancer therapeutics .

Neuroprotective Effects

In addition to its anticancer properties, this compound has shown potential neuroprotective effects. Research indicates that it can inhibit the formation of toxic protein aggregates associated with neurodegenerative diseases like Alzheimer's. In cellular models, treatment with this compound led to a significant reduction in α-synuclein oligomer formation at concentrations as low as 40 µM .

Case Studies

Case Study 1: Anticancer Efficacy

A study evaluating the efficacy of various derivatives of this compound found that modifications to the pyridine ring significantly enhanced anticancer activity. The most effective derivative exhibited an IC50 value of 8 µM against A549 cells, highlighting the importance of structural optimization in drug design .

Case Study 2: Neuroprotective Mechanism

In a model of neurodegeneration, researchers treated M17D neuroblastoma cells expressing α-synuclein with varying concentrations of the compound. The results showed that treatment reduced inclusion formation by approximately 60%, supporting its potential use in therapeutic strategies against neurodegenerative disorders .

特性

IUPAC Name |

4-(3-aminophenoxy)-N-methylpyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2/c1-15-13(17)12-8-11(5-6-16-12)18-10-4-2-3-9(14)7-10/h2-8H,14H2,1H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRPIVJDJDIQRFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NC=CC(=C1)OC2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60635175 | |

| Record name | 4-(3-Aminophenoxy)-N-methylpyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

284462-78-8 | |

| Record name | 4-(3-Aminophenoxy)-N-methylpyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。